molecular formula C14H14FNO3 B2876024 tert-Butyl 7-fluoro-3-formyl-1H-indole-1-carboxylate CAS No. 1260752-18-8

tert-Butyl 7-fluoro-3-formyl-1H-indole-1-carboxylate

Cat. No.: B2876024
CAS No.: 1260752-18-8
M. Wt: 263.268
InChI Key: OBDKNJXQPCIDGU-UHFFFAOYSA-N
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Description

tert-Butyl 7-fluoro-3-formyl-1H-indole-1-carboxylate is a fluorinated indole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen, a formyl group at the 3-position, and a fluorine substituent at the 7-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive formyl group and the stability imparted by the Boc group. The fluorine atom enhances electronic effects, influencing reactivity and binding properties in downstream applications .

Properties

IUPAC Name

tert-butyl 7-fluoro-3-formylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDKNJXQPCIDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-fluoro-3-formyl-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common approach is the functionalization of an indole precursor. The process may include:

    Nitration: of the indole ring to introduce a nitro group.

    Reduction: of the nitro group to an amino group.

    Formylation: to introduce the formyl group.

    Fluorination: to attach the fluorine atom.

    Esterification: to introduce the tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using efficient catalysts, high-yield reagents, and scalable reaction conditions to ensure cost-effectiveness and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 7-fluoro-1H-indole-1-carboxylic acid.

    Reduction: 7-fluoro-3-hydroxymethyl-1H-indole-1-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its role in drug discovery and development, particularly in targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-3-formyl-1H-indole-1-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The formyl group can act as an electrophile, participating in various biochemical reactions. The fluorine atom can enhance the compound’s stability and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at the 3-, 4-, and 7-positions of the indole ring. Below is a comparative analysis:

tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (CAS: 1394899-06-9)
  • Substituents : Bromine (4-position), methoxy (7-position).
  • Properties : The bromine atom increases molecular weight and polarizability, facilitating halogen-bonding interactions. Methoxy enhances electron-donating effects, contrasting with fluorine’s electron-withdrawing nature.
  • Applications : Bromine aids in cross-coupling reactions (e.g., Suzuki-Miyaura), while methoxy improves solubility in polar solvents .
tert-Butyl 7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1256360-03-8)
  • Substituents : Methyl (7-position), boronate ester (3-position).
  • Properties : The boronate ester enables Suzuki-Miyaura couplings for biaryl formation. Methyl at the 7-position offers steric hindrance, reducing reactivity compared to fluorine.
  • Applications : Widely used in medicinal chemistry for constructing complex heterocycles .
tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate
  • Substituents : Alkenyl group (3-position).
  • Properties : The alkenyl group introduces π-π interactions and serves as a site for electrophilic additions. Lack of a formyl group limits its utility in condensation reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP* Solubility (mg/mL) Key Reactivity Sites
Target compound C₁₄H₁₄FNO₃ 263.27 ~2.1 0.15 (ACN/water) Formyl (3), Boc (N)
4-Bromo-3-formyl-7-methoxy analogue C₁₅H₁₅BrNO₄ 353.19 ~2.8 0.08 (EL/water) Bromine (4), Formyl
Boronate ester analogue C₂₀H₂₈BNO₄ 361.26 ~3.5 0.03 (THF) Boronate (3), Boc
Alkenyl-substituted analogue C₁₆H₁₉NO₂ 257.33 ~2.9 0.20 (DCM) Alkenyl (3), Boc

*logP estimated via chromatographic retention data and substituent contributions .

Biological Activity

tert-Butyl 7-fluoro-3-formyl-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This compound features a tert-butyl ester group, a formyl group, and a fluorine atom on the indole ring, making it a versatile intermediate in organic synthesis. Its unique structure suggests possible applications in medicinal chemistry, particularly in drug discovery.

The compound can be characterized by its molecular formula C14H14FNO3C_{14}H_{14}FNO_3 and its IUPAC name, tert-butyl 7-fluoro-3-formylindole-1-carboxylate. The presence of the fluorine atom is notable for enhancing the compound's stability and biological binding affinity.

PropertyValue
Molecular FormulaC₁₄H₁₄FNO₃
IUPAC Nametert-butyl 7-fluoro-3-formylindole-1-carboxylate
CAS Number1260752-18-8

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Anticancer Properties

Studies have shown that indole derivatives can act as effective inhibitors of cancer cell growth. The fluorinated analogs of indoles, such as this compound, have been investigated for their ability to inhibit specific cancer pathways. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells.

Case Study: EGFR Inhibition
A study highlighted the role of fluorinated indoles in enhancing selectivity towards epidermal growth factor receptor (EGFR) mutations associated with lung cancer. The fluorinated derivatives showed improved binding interactions with the T790M active binding domain of EGFR, leading to lower IC50 values compared to non-fluorinated counterparts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indoles are known for their ability to inhibit bacterial growth, and studies suggest that this compound may exhibit similar activities against both gram-positive and gram-negative bacteria.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The formyl group can act as an electrophile, participating in biochemical reactions that may inhibit enzyme activity.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

CompoundKey FeaturesBiological Activity
tert-Butyl 3-formyl-1H-indole-1-carboxylateLacks fluorine; potentially less reactiveLimited anticancer activity
7-Fluoro-1H-indole-1-carboxylic acidLacks formyl group; reduced synthetic utilityModerate antimicrobial activity
tert-butyl 7-fluoro-1H-indole-1-carboxylateLacks formyl group; affects chemical propertiesLower anticancer efficacy

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